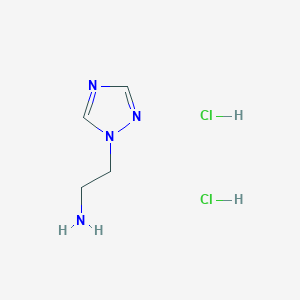

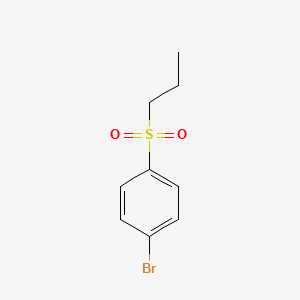

![molecular formula C8H6N2O2S B1287716 2-氨基苯并[d]噻唑-7-羧酸 CAS No. 71224-95-8](/img/structure/B1287716.png)

2-氨基苯并[d]噻唑-7-羧酸

描述

2-Aminobenzo[d]thiazole-7-carboxylic acid is a compound that belongs to the class of organic compounds known as aminobenzothiazoles. These compounds contain an amino group attached to a benzothiazole ring, which is a fused ring system composed of a benzene ring and a thiazole ring. The carboxylic acid group at the seventh position indicates the presence of a carboxyl functional group attached to the benzothiazole ring, which can contribute to the compound's reactivity and potential for forming derivatives.

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives has been explored through various methods. One approach involves a copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids, leading to the formation of 1,4-benzothiazines. This process includes decarboxylative coupling, nucleophilic ring-opening reaction, and intramolecular hydroamination, resulting in moderate to excellent yields . Another method reported the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which were confirmed by various spectroscopic techniques and exhibited significant biological activities .

Molecular Structure Analysis

The molecular structure of 2-aminobenzothiazole derivatives can be complex, with the potential for various interactions. For instance, a co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid showed hydrogen-bonded dimers through the carboxylic group, leading to a non-centrosymmetric packing lattice . Additionally, the robustness of a two-point supramolecular synthon in the molecular salts of 2-aminothiazole with substituted benzoic acids was identified, highlighting the importance of hydrogen bonding in the formation of secondary supramolecular architectures .

Chemical Reactions Analysis

2-Aminobenzothiazole derivatives can undergo various chemical reactions. For example, the formation of molecular salts with substituted benzoic acids involves proton transfer to the ring nitrogen of the thiazole, indicating solvent-assisted tautomerism . Another study reported the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives through a multicomponent reaction involving 2-aminobenzothiazoles, which formed multiple bonds in a one-pot metal-free process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzothiazole derivatives are influenced by their molecular structure. The presence of amino and carboxylic acid groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility, melting point, and crystal structure . The synthesis of these compounds often yields crystalline forms that can be characterized by various spectroscopic and crystallographic techniques, providing insight into their stability and potential for forming different polymorphic forms .

科学研究应用

Antiviral Applications

- Summary : 2-Aminobenzothiazole derivatives have been found to exhibit antiviral properties .

- Methods : The synthesis of 2-aminobenzothiazole derivatives often involves one-pot multicomponent reactions .

- Results : These compounds have shown promise in combating various viruses such as Zika, Lassa, and SARS-Cov .

Antimicrobial Applications

- Summary : 2-Aminobenzothiazole derivatives have demonstrated antimicrobial effects .

- Methods : The compounds are synthesized using green chemistry principles, often in water as a solvent .

- Results : These derivatives have shown effectiveness against a variety of microbial strains .

Anti-inflammatory Applications

未来方向

The future directions for the study and application of “2-Aminobenzo[d]thiazole-7-carboxylic acid” are promising. This compound and its derivatives can be substituted at four different positions on the bicycle, offering the possibility to thoroughly explore the chemical space around the molecule . Furthermore, the development of science and technology of the future may pave the way for new applications of this compound .

属性

IUPAC Name |

2-amino-1,3-benzothiazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUAYVWUPOHGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604653 | |

| Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzo[d]thiazole-7-carboxylic acid | |

CAS RN |

71224-95-8 | |

| Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

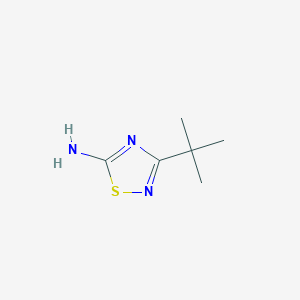

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

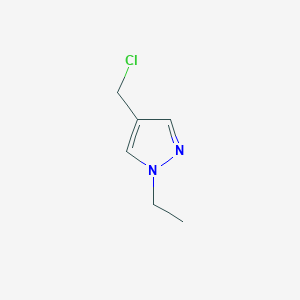

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)